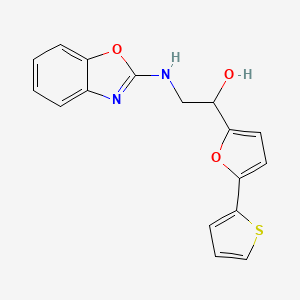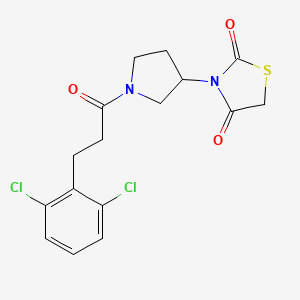
N1-(4-ethoxyphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-ethoxyphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide, commonly referred to as EFPPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a type of oxalamide that has been synthesized through a complex chemical process. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- The development of novel compounds with specific structural features, such as oxalamides and piperidines, is a key area of research. For instance, the synthesis of oximino-piperidino-piperidine amides as orally bioavailable CCR5 receptor antagonists demonstrates the potential of similar compounds in treating HIV-1 infection due to their antiviral activity and favorable pharmacokinetic profiles (Palani et al., 2002).
Catalytic Activity Enhancement
- N,N'-Bisoxalamides, like the bis(furan-2-ylmethyl)oxalamide (BFMO), have been shown to enhance the catalytic activity in copper-catalyzed coupling reactions. This highlights the utility of oxalamide compounds in facilitating the synthesis of pharmaceutically important building blocks, indicating the potential for N1-(4-ethoxyphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide to serve in similar catalytic or synthetic roles (Bhunia et al., 2017).
Pharmacological Applications
- The exploration of selective receptor antagonists based on modifications of piperidine and furan structures is a significant area of pharmacological research. For example, studies on orexin-1 receptor mechanisms and their role in compulsive food consumption illustrate the therapeutic potential of targeting specific receptors with structurally related antagonists (Piccoli et al., 2012). This suggests that compounds like N1-(4-ethoxyphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide could be explored for similar receptor-targeted therapies.
Novel Therapeutic Agents
- The synthesis of dicationic imidazo[1,2-a]pyridines as antiprotozoal agents demonstrates the potential of furan-containing compounds in developing new therapeutic agents. These compounds have shown significant in vitro and in vivo activities against protozoal infections, suggesting that structurally similar compounds could be explored for antiprotozoal or antimicrobial applications (Ismail et al., 2004).
Propriétés
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-2-29-18-5-3-17(4-6-18)23-20(26)19(25)22-13-15-7-10-24(11-8-15)21(27)16-9-12-28-14-16/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLBUKGRQPNTOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)
![2-[[4-(3-Chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2662565.png)
![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2662567.png)


![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B2662570.png)


![4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2662575.png)
![2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662576.png)
![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)


![7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2662584.png)